molecular formula C18H20ClNO5 B1225647 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B1225647
M. Wt: 365.8 g/mol
InChI Key: YIXFNDKDMFPVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as methyl, chlorophenyl, and methoxyethyl groups

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of cardiovascular drugs.

    Industry: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The dihydropyridine ring structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties For example, nifedipine and amlodipine are well-known dihydropyridine derivatives used as calcium channel blockers in the treatment of hypertension

Properties

Molecular Formula

C18H20ClNO5

Molecular Weight

365.8 g/mol

IUPAC Name

dimethyl 4-(4-chlorophenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20ClNO5/c1-23-9-8-20-10-14(17(21)24-2)16(15(11-20)18(22)25-3)12-4-6-13(19)7-5-12/h4-7,10-11,16H,8-9H2,1-3H3

InChI Key

YIXFNDKDMFPVQV-UHFFFAOYSA-N

SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC

Canonical SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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